Myrtucommulone B is a natural product found in myrtle (Myrtus communis) leaves []. Scientific research suggests it has potential applications in several areas:
Studies have shown Myrtucommulone B to inhibit the activity of 5-LO (5-lipoxygenase), an enzyme involved in the inflammatory response []. This suggests it may be useful in researching treatments for inflammatory conditions.
The anti-inflammatory properties of Myrtucommulone B may also be relevant to pain management research []. Traditional use of myrtle leaves as a pain reliever supports this potential application.
Research indicates Myrtucommulone B may inhibit alpha-glucosidase, an enzyme that breaks down carbohydrates []. This could be relevant to diabetes research, as managing blood sugar levels is crucial in diabetes treatment.
Myrtucommulone B has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism []. This suggests a potential role for Myrtucommulone B in research on regulating lipid metabolism, which is important for overall health.
Myrtucommulone B is a naturally occurring polyprenylated acylphloroglucinol compound predominantly extracted from the leaves of the myrtle plant (Myrtus communis), which belongs to the Myrtaceae family. This compound exhibits a unique symmetrical structure, consisting of two myrtucommulone B moieties linked by a methylene bridge. It has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties, making it a significant subject of research in both chemistry and pharmacology .
The major products formed from these reactions depend on specific conditions and reagents utilized.
Myrtucommulone B exhibits significant biological activities:
The synthesis of Myrtucommulone B involves several sophisticated methods:
While industrial production methods are not extensively documented, the aforementioned synthetic routes can be optimized for large-scale applications.
Myrtucommulone B has potential applications across various fields:
Studies on Myrtucommulone B have revealed its interactions with various biological targets:
Myrtucommulone B shares structural and functional similarities with several related compounds. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Myrtucommulone A | Trimeric structure | Strong antibacterial properties |
| Myrtucommuacetalone | Acylphloroglucinol derivative | Antioxidant and anti-inflammatory |
| Callistrilones A, C, D, E | Polyprenylated acylphloroglucinols | Antimicrobial activity |
Myrtucommulone B stands out due to its unique symmetrical structure and enhanced α-glucosidase inhibitory activity compared to these similar compounds. Its potential therapeutic applications continue to be explored, particularly in the context of metabolic disorders and infectious diseases .
Myrtucommulone B exhibits a symmetrical xanthene-1,3-dione core with extensive methylation and acylation. Its molecular formula (C₂₄H₃₀O₆) and molecular weight (414.5 g/mol) reflect a highly substituted structure. Key structural features include:
The compound belongs to the PPP family, characterized by a phloroglucinol nucleus (1,3,5-trihydroxybenzene) coupled with syncarpic acid derivatives. This arrangement facilitates interactions with biological targets.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₀O₆ | |
| Molecular Weight | 414.5 g/mol | |
| CAS Number | 54247-23-3 | |
| IUPAC Name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione |
Myrtucommulone B exists as a racemic mixture, consisting of equimolar amounts of two enantiomers. Its stereochemical profile is distinct from related compounds like myrtucommulone A, which includes meso forms. Key findings:
| Compound | Stereochemical Composition | Reference |
|---|---|---|
| Myrtucommulone A | Racemate + meso form (1:1) | |
| Myrtucommulone B | Racemic mixture | |
| Nor-semimyrtucommulone | Racemic mixture |
Myrtucommulone B is biosynthesized via polyketide pathways in both plants and endophytic fungi. Key steps include:
Endophytic Fungal Contributions:
Myrtucommulone B is predominantly isolated from Myrtus communis, with additional sources in other Myrtaceae species.
| Species | Compounds Isolated | Reference |
|---|---|---|
| Myrtus communis | Myrtucommulone B, A, D | |
| Rhodomyrtus tomentosa | Phloroglucinol trimers | |
| Callistemon lanceolatus | Myrtucommulone A, Callistrilones |
Key Observations:
Myrtucommulone B demonstrates significant antibacterial properties, particularly against Gram-positive bacteria [6] [7]. Research has shown that this compound exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentration values of 1 microgram per milliliter against drug-sensitive S. aureus . The antibacterial spectrum of Myrtucommulone B is predominantly limited to Gram-positive organisms, showing weaker activity against other bacterial strains with minimum inhibitory concentration values exceeding 128 micrograms per milliliter .
The mechanism of antibacterial action involves the promotion of bacterial autolysis through activation of the sensor histidine kinase WalK . This mechanism represents a targeted approach to bacterial cell wall disruption, leading to effective elimination of susceptible organisms [6]. Studies have demonstrated that the compound's effectiveness is significantly enhanced against Gram-positive bacteria due to their structural characteristics, while Gram-negative bacteria show resistance, likely due to the protective outer membrane structure [6] [7].
| Target Organism | Minimum Inhibitory Concentration (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus (drug-sensitive) | 1 | High |
| Staphylococcus aureus (methicillin-resistant) | 1-2 | High |
| Other Gram-positive bacteria | Variable | Moderate |
| Gram-negative bacteria | >128 | Low/Inactive |
Myrtucommulone B exerts potent anti-inflammatory effects through the suppression of eicosanoid biosynthesis pathways [8] [9] [10]. The compound directly inhibits cyclooxygenase-1, microsomal prostaglandin E2 synthase-1, and 5-lipoxygenase at inhibitory concentration fifty values ranging from 1 to 29 micromolar [11] [12]. This multi-target inhibition approach provides substantial anti-inflammatory potential without the typical side effects associated with traditional nonsteroidal anti-inflammatory drugs [9].
Research has demonstrated that Myrtucommulone B is the first natural product to inhibit microsomal prostaglandin E2 synthase-1 while efficiently suppressing prostaglandin E2 formation without significant inhibition of cyclooxygenase enzymes [10]. The compound shows inhibitory concentration fifty values of 1 micromolar for microsomal prostaglandin E2 synthase-1 in cell-free assays, indicating high potency against this inflammatory target [10]. Additionally, the compound suppresses leukocyte responses and inhibits the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
| Enzyme Target | Inhibitory Concentration 50 (μM) | Mechanism |
|---|---|---|
| Microsomal prostaglandin E2 synthase-1 | 1 | Direct enzyme inhibition |
| Cyclooxygenase-1 | 15-29 | Moderate direct inhibition |
| 5-Lipoxygenase | 2-29 | Direct pathway suppression |
Myrtucommulone B exhibits significant anticancer properties through the induction of apoptosis via the intrinsic mitochondrial pathway [16] [17]. The compound potently induces cell death in various cancer cell lines with effective concentration fifty values ranging from 3 to 8 micromolar, while showing considerably less cytotoxicity toward non-transformed cells with effective concentration fifty values of 20 to 50 micromolar [17]. This selective cytotoxicity profile makes it particularly attractive for cancer therapeutic applications [16].
The mechanism of anticancer action involves the activation of caspase-3, caspase-8, and caspase-9, leading to cleavage of poly(adenosine diphosphate-ribose) polymerase and release of nucleosomes into the cytosol [17]. Research has demonstrated that Myrtucommulone B-induced apoptosis is mediated through the intrinsic rather than the extrinsic death pathway, involving cytochrome c release from mitochondria and subsequent apoptosome formation [17]. The compound causes loss of mitochondrial membrane potential and evokes cytochrome c release, ultimately leading to activation of the mitochondrial cytochrome c/apoptotic protease-activating factor 1/caspase-9 pathway [17].
| Cancer Cell Line | Effective Concentration 50 (μM) | Apoptotic Mechanism |
|---|---|---|
| Various cancer cell lines | 3-8 | Intrinsic mitochondrial pathway |
| Non-transformed cells | 20-50 | Minimal cytotoxicity |
| Jurkat cells (caspase-9 deficient) | Resistant | Caspase-9 dependent pathway |
Studies have shown that the aromatic phloroglucinol core is essential for cytotoxic activity, as myrtucommulone types without this structural feature do not exhibit cytotoxic effects against cancer cell lines [16]. The compound also demonstrates effects on cell proliferation and anchorage-independent growth, with significant inhibitory activity observed in soft agar colony formation assays [18] [19].
Myrtucommulone B demonstrates significant enzyme inhibitory activity against multiple pharmaceutical targets [4] [20] [21]. The compound exhibits strong inhibition of soluble epoxide hydrolase activity with inhibitory concentration fifty values of 0.7 micromolar when tested in combination with callistenone B, suggesting its potential role in regulating lipid metabolism and inflammation [20]. Additionally, the compound shows significant inhibition of alpha-glucosidase activity, indicating potential as an antidiabetic agent [4].
Research has revealed that Myrtucommulone B potently suppresses the biosynthesis of eicosanoids through direct inhibition of cyclooxygenase-1, microsomal prostaglandin E2 synthase-1, and 5-lipoxygenase [11] [12]. The compound shows particularly high selectivity for microsomal prostaglandin E2 synthase-1 inhibition without significant effects on cyclooxygenase enzymes, providing an advantageous pharmacological profile compared to traditional anti-inflammatory drugs [10].
| Enzyme Target | Inhibitory Concentration 50 (μM) | Selectivity | Therapeutic Implication |
|---|---|---|---|
| Soluble epoxide hydrolase | 0.7* | High | Lipid metabolism regulation |
| Microsomal prostaglandin E2 synthase-1 | 1 | High | Anti-inflammatory activity |
| Cyclooxygenase-1 | >15 | Moderate | Reduced gastrointestinal side effects |
| Alpha-glucosidase | Variable | Moderate | Antidiabetic potential |
*In combination with callistenone B
The enzyme inhibition studies have demonstrated that Myrtucommulone B acts as a reversible and substrate concentration-independent inhibitor of microsomal prostaglandin E2 synthase-1 [10]. Kinetic analysis indicates a non-competitive type of inhibition, suggesting that the compound binds to a site distinct from the substrate binding site [10]. This mechanism of action provides therapeutic advantages by allowing for sustained enzyme inhibition without interfering with normal substrate metabolism [21].